Cas no 1516540-80-9 (Indolizin-7-ylamine)

Indolizin-7-ylamine 化学的及び物理的性質
名前と識別子
-
- 7-Indolizinamine
- Indolizin-7-ylamine
- Indolizin-7-amine
-
- MDL: MFCD31699661
- インチ: 1S/C8H8N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H,9H2
- InChIKey: JOIVPQPJUXGUBS-UHFFFAOYSA-N
- ほほえんだ: C1=C2N(C=CC(N)=C2)C=C1
計算された属性
- せいみつぶんしりょう: 132.068748264g/mol
- どういたいしつりょう: 132.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 30.4Ų
Indolizin-7-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126710-5g |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 5g |
$8955 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126710-250mg |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 250mg |
$890 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126710-5g |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 5g |
$8955 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126710-100mg |
Indolizin-7-ylamine |
1516540-80-9 | 96% | 100mg |
$375 | 2022-11-02 | |
eNovation Chemicals LLC | Y1126710-250mg |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 250mg |
$890 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126710-500mg |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 500mg |
$1430 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126710-1g |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 1g |
$2235 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126710-250mg |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 250mg |
$890 | 2025-02-21 | |
eNovation Chemicals LLC | Y1126710-1g |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 1g |
$2235 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126710-5g |
Indolizin-7-ylamine |
1516540-80-9 | 95% | 5g |
$8955 | 2024-07-28 |
Indolizin-7-ylamine 関連文献
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
Indolizin-7-ylamineに関する追加情報
Indolizin-7-ylamine (CAS No. 1516540-80-9): A Comprehensive Overview
Indolizin-7-ylamine, a compound with the chemical identifier CAS No. 1516540-80-9, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic amine derivative belongs to the indolizine class, a group of compounds known for their diverse pharmacological applications. The structural motif of indolizine, characterized by a fused benzene and pyrrole ring system, provides a versatile scaffold for medicinal chemistry innovation.
The< strong>Indolizin-7-ylamine molecule exhibits a distinct chemical profile that makes it an attractive candidate for further investigation. Its amine functional group at the 7-position of the indolizine core suggests potential interactions with various biological targets, including enzymes and receptors. This has led to its exploration in multiple therapeutic areas, particularly in the development of novel drug candidates.
Recent advancements in chemical biology have highlighted the importance of indolizine derivatives in modulating biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The< strong>Indolizin-7-ylamine compound has been studied for its ability to interact with specific proteins and enzymes, potentially leading to the development of targeted therapies. For instance, preliminary studies have indicated that it may exhibit inhibitory effects on certain kinases, which are critical in cell signaling pathways.
In the realm of drug discovery, the synthesis and characterization of< strong>Indolizin-7-ylamine have been refined through modern organic synthesis techniques. The introduction of chiral centers and functional groups at strategic positions within the indolizine framework has allowed researchers to fine-tune its pharmacological properties. This approach has led to the identification of analogs with enhanced potency and selectivity, making them more suitable for clinical development.
The< strong>CAS No. 1516540-80-9 compound has also been investigated for its potential role in addressing emerging health challenges. In particular, its structural features have been leveraged to design molecules that can modulate immune responses, offering promising avenues for treating autoimmune diseases and infections. The ability of< strong>Indolizin-7-ylamine to interact with immune cells and cytokines has been a focal point of recent research, suggesting its therapeutic relevance.
Furthermore, the< strong>Indolizin-7-ylamine derivative has shown promise in preclinical models as a tool for understanding disease mechanisms. Its interaction with biological targets has provided insights into the molecular basis of various pathologies, facilitating the identification of new therapeutic strategies. The compound's ability to cross cell membranes and reach intracellular targets makes it an invaluable asset in drug discovery efforts.
The synthetic pathways for< strong>CAS No. 1516540-80-9 have been optimized to ensure high yield and purity, enabling large-scale production for research purposes. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the structural integrity of the compound. These methods have not only validated the synthetic routes but also provided detailed information about its molecular interactions.
In conclusion, Indolizin-7-ylamine represents a significant advancement in pharmaceutical research due to its unique chemical properties and potential therapeutic applications. The ongoing studies on this compound continue to expand our understanding of its biological activities and mechanisms of action. As research progresses, it is expected that< strong>Indolizin-7-ylamine will emerge as a key player in the development of novel treatments for various diseases.
1516540-80-9 (Indolizin-7-ylamine) 関連製品
- 2034533-68-9(N-{5-(furan-3-yl)pyridin-3-ylmethyl}pyridine-2-carboxamide)
- 2353578-76-2(2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile)
- 77606-05-4(5-(1H-indol-3-yl)pentan-2-one)
- 898789-07-6(3'-Methyl-3-(2-methylphenyl)propiophenone)
- 1251667-56-7(N-(3-chlorophenyl)-1-{4-(2-fluorobenzamido)phenylmethyl}-1H-imidazole-4-carboxamide)
- 1806514-91-9(Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate)
- 1279029-70-7(FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID)
- 2248285-43-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate)
- 690248-66-9(N-benzyl-3-{3-(4-fluorophenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(4-methoxyphenyl)propanamide)
- 2228347-50-8(2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)




